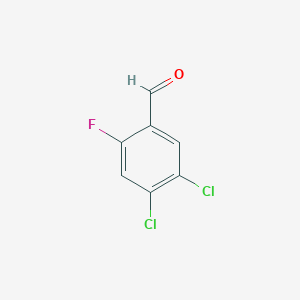

4,5-ジクロロ-2-フルオロベンズアルデヒド

概要

説明

4,5-Dichloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one fluorine atom

科学的研究の応用

4,5-Dichloro-2-fluorobenzaldehyde has a wide range of applications in scientific research:

作用機序

Target of Action

4,5-Dichloro-2-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can act as ligands, binding to various metal ions . Therefore, the primary targets of 4,5-Dichloro-2-fluorobenzaldehyde could be these metal ions, which play crucial roles in various biological processes.

Mode of Action

The compound likely interacts with its targets through a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism is common in aryl halides, a group to which 4,5-Dichloro-2-fluorobenzaldehyde belongs .

Biochemical Pathways

Schiff base compounds have been reported to exhibit antimicrobial properties , suggesting that they may interfere with microbial growth and survival pathways.

Result of Action

The molecular and cellular effects of 4,5-Dichloro-2-fluorobenzaldehyde’s action would depend on the specific Schiff base compounds formed and their interactions with metal ions. Some Schiff base compounds derived from fluorobenzaldehydes have shown antimicrobial properties , suggesting that 4,5-Dichloro-2-fluorobenzaldehyde could potentially have similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 4,5-Dichloro-2-fluorobenzaldehyde. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorobenzaldehyde typically involves halogenation and formylation reactions. One common method includes the halogen-exchange reaction where 4-chlorobenzaldehyde is treated with a fluorinating agent . Another approach involves the Grignard reaction, where 1,3-dichloro-2-fluoro-5-iodobenzene is used as a starting material. This compound undergoes a Grignard exchange reaction with isopropyl magnesium chloride, followed by formylation with N,N-dimethylformamide to yield 4,5-Dichloro-2-fluorobenzaldehyde .

Industrial Production Methods: Industrial production methods for 4,5-Dichloro-2-fluorobenzaldehyde are designed to be efficient and scalable. The process typically involves the use of commercially available raw materials and optimized reaction conditions to ensure high yield and purity. The Grignard reaction method mentioned above is particularly suitable for large-scale production due to its simplicity and stability .

化学反応の分析

Types of Reactions: 4,5-Dichloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Condensation Reactions: It can form Schiff bases through condensation reactions with amines, which are useful in synthesizing compounds with antimicrobial properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as amines or alkoxides are commonly used under mild conditions.

Condensation Reactions: Typically involve the use of primary amines and mild heating to facilitate the reaction.

Major Products:

Schiff Bases:

Substituted Benzaldehydes: Resulting from nucleophilic aromatic substitution reactions, these products are valuable intermediates in organic synthesis.

類似化合物との比較

2,4-Difluorobenzaldehyde: Similar in structure but with two fluorine atoms instead of chlorine.

3,5-Difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.

4-Chloro-2-fluorobenzaldehyde: Contains one chlorine and one fluorine atom, making it less electron-withdrawing compared to 4,5-Dichloro-2-fluorobenzaldehyde.

Uniqueness: 4,5-Dichloro-2-fluorobenzaldehyde is unique due to the specific positioning of its substituents, which significantly influences its reactivity and the types of reactions it can undergo. The combination of chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

生物活性

4,5-Dichloro-2-fluorobenzaldehyde is an aromatic compound notable for its halogenated structure, which significantly influences its biological activity. This article delves into the compound's mechanisms of action, biochemical properties, and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : CHClFO

- Molecular Weight : 193.00 g/mol

- Physical State : Solid at room temperature

- Halogen Substituents : Contains two chlorine atoms and one fluorine atom.

The unique combination of halogen substituents enhances the compound's reactivity and interaction with biological systems, particularly enzymes and receptors.

Target Enzymes

Research indicates that 4,5-dichloro-2-fluorobenzaldehyde may inhibit cytochrome P450 enzymes, specifically CYP1A2. This inhibition can alter drug metabolism and pharmacokinetics when co-administered with other compounds.

Biochemical Pathways

The compound participates in nucleophilic aromatic substitution reactions, forming Schiff bases through condensation reactions. These Schiff bases are known for their antimicrobial properties, suggesting that 4,5-dichloro-2-fluorobenzaldehyde may have similar effects.

Cellular Effects

The compound influences various cellular processes including:

- Cell Signaling : Modulates pathways that affect gene expression.

- Metabolic Activity : Alters levels of metabolites through enzyme interaction.

- Cell Proliferation and Apoptosis : Depending on concentration and exposure duration, it can either promote or inhibit cell growth.

In Vitro Studies

In laboratory settings, 4,5-dichloro-2-fluorobenzaldehyde has been evaluated for its stability and degradation over time. Long-term exposure studies indicate cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 4,5-Dichloro-2-fluorobenzaldehyde | Potentially present | Inhibition of CYP enzymes; Schiff base formation |

| 2-Bromo-5-fluorobenzaldehyde | Significant | Similar mechanisms via halogenation |

| 2,4-Dichloro-5-fluorobenzaldehyde | Confirmed | Antimicrobial through Schiff base formation |

Pharmacokinetics

The pharmacokinetic profile of 4,5-dichloro-2-fluorobenzaldehyde suggests good bioavailability due to its solid state and molecular weight. Environmental factors such as temperature and pH can significantly influence its stability and reactivity.

特性

IUPAC Name |

4,5-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEVLIPBDBFQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。